molecular formula C27H25NO4 B2369164 4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923164-61-8

4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2369164
CAS No.: 923164-61-8
M. Wt: 427.5
InChI Key: MCESVOQAXHANBL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butyl group, a methoxyphenyl group, and a chromenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of benzoic acids and amines under specific conditions. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its eco-friendly nature and high yield.

Chemical Reactions Analysis

4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be beneficial.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be compared to other benzamide derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)18-11-9-17(10-12-18)26(30)28-19-13-14-24-21(15-19)22(29)16-25(32-24)20-7-5-6-8-23(20)31-4/h5-16H,1-4H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCESVOQAXHANBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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